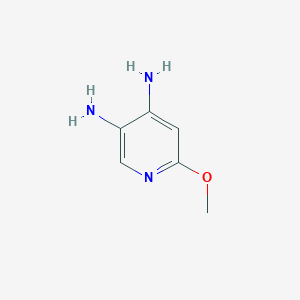

6-Methoxypyridine-3,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDQHTDJIYOWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436764 | |

| Record name | 6-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127356-26-7 | |

| Record name | 6-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyridine-3,4-diamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Methoxypyridine-3,4-diamine is a substituted pyridine derivative with a unique arrangement of functional groups that makes it a compound of significant interest in medicinal chemistry and materials science.[1] Characterized by a pyridine ring functionalized with a methoxy group and two adjacent amine groups, this molecule serves as a versatile building block for the synthesis of novel heterocyclic compounds.[1] Its structural features, particularly the ortho-diamine moiety, allow for diverse chemical transformations and interactions with biological targets.[1] This document provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications of this compound, supported by detailed experimental protocols and logical workflows.

Molecular Structure and Identifiers

The fundamental identity of this compound is established by its molecular formula, C₆H₉N₃O, and a molecular weight of approximately 139.16 g/mol .[1][2] The core structure consists of a pyridine ring with a methoxy group at the 6-position and amino groups at the 3 and 4-positions.[1] This specific substitution pattern is key to its chemical reactivity and potential biological activity.[1]

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 127356-26-7[1][2][3] |

| Molecular Formula | C₆H₉N₃O[1][2][3] |

| Molecular Weight | 139.16 g/mol [1][2] |

| Canonical SMILES | COC1=NC=C(C(=C1)N)N[1] |

| InChI | InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9)[1][2] |

| InChI Key | JQDQHTDJIYOWQQ-UHFFFAOYSA-N[1][2] |

| MDL Number | MFCD09744015[2][3] |

| PubChem CID | 10214396[2] |

Physicochemical and Safety Data

The known physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Boiling Point | 368.23 °C at 760 mmHg[2] |

| Density | 1.251 g/cm³[2] |

| Flash Point | 176.5 °C[2] |

Safety and Handling: this compound is associated with the following hazard statements, requiring appropriate safety precautions in a laboratory setting.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Point)[2] | Warning [2] | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H320: Causes eye irritation.[2]H335: May cause respiratory irritation.[2] | P261, P280, P301+P312, P302+P352, P305+P351+P338[2] |

Synthesis Pathway

The synthesis of this compound can be achieved through multi-step synthetic routes.[1] A common strategy involves the introduction of nitro groups onto a functionalized pyridine ring, followed by reduction. A generalized workflow for synthesizing substituted diaminopyridines often starts with a di-substituted pyridine precursor.

Spectroscopic Characterization

Structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra are proprietary or not widely published, the expected features can be predicted based on the molecule's functional groups.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two amine groups, and the methyl protons of the methoxy group. The aromatic protons will appear in the downfield region (typically 6.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The amine protons often appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. The methoxy group protons will be a sharp singlet, typically around 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (~100-160 ppm). The carbon attached to the methoxy group will be significantly downfield. The methyl carbon of the methoxy group will appear in the upfield region (typically 50-60 ppm). Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ carbons.[4]

4.2. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present.[5]

-

N-H Stretching: The two amino groups will give rise to characteristic stretches in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching).

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1650 cm⁻¹ region.

-

C-O Stretching: A strong absorption corresponding to the C-O stretch of the aryl ether will be present in the 1200-1275 cm⁻¹ range.[6]

4.3. Mass Spectrometry (MS)

-

Electron Impact (EI-MS): This technique will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 139). High-resolution mass spectrometry can confirm the elemental composition (C₆H₉N₃O).[4] Fragmentation patterns can provide further structural information.

Experimental Protocols

This section provides standardized protocols for the characterization of this compound.

5.1. Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific solvent.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 240 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

If necessary, perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ signals.

-

5.2. Protocol for IR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

5.3. Protocol for Mass Spectrometry Analysis

-

Sample Preparation (EI-MS): Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

-

For high-resolution analysis, use a suitable mass analyzer (e.g., TOF or Orbitrap) to determine the exact mass to four decimal places.

-

Potential Applications and Research Interest

The unique molecular architecture of this compound makes it a valuable scaffold in several areas of research and development.

-

Pharmaceutical Research: The presence of two amine groups and a methoxy group suggests potential for developing new drugs.[1] The amine groups can participate in hydrogen bonding with biological targets, while the methoxy group can enhance solubility and bioavailability.[1] Derivatives have been investigated for their potential as antitumor, antimicrobial, and neuroprotective agents.[1]

-

Materials Science: The aromatic ring and amine functionalities make it a useful building block for synthesizing new polymers or catalysts with specific optical or electronic properties.[1]

-

Agrochemicals: It can be used as a precursor in the synthesis of agrochemicals for pest control or plant growth regulation.[1]

References

An In-depth Technical Guide to 6-Methoxypyridine-3,4-diamine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridine-3,4-diamine is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science.[1] Its unique structure, featuring a pyridine ring substituted with a methoxy group and two adjacent amino groups, makes it a valuable precursor for the synthesis of various biologically active molecules and functional materials.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key chemical processes.

Introduction

This compound, with the CAS number 127356-26-7, is a substituted pyridine derivative.[1] The arrangement of its functional groups—a methoxy group at the 6-position and amino groups at the 3 and 4-positions—confers a unique combination of reactivity and potential for biological interactions.[1] The adjacent amino groups are particularly significant as they can participate in the formation of fused heterocyclic systems, such as imidazopyridines, which are scaffolds for various therapeutic agents.[2] Research has suggested that derivatives of this compound may exhibit antitumor, antimicrobial, and neuroprotective properties.[1] Furthermore, its ability to form complexes with metal ions opens up applications in catalysis and materials science.[1]

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting point and solubility are not widely reported in the scientific literature.

Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| Appearance | Not widely reported; likely a solid at room temperature. | Based on related diamino pyridine compounds. |

| Melting Point | Not available | [3] |

| Boiling Point | 368.23 °C at 760 mmHg | [3] |

| Density | 1.251 g/cm³ | [3] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely, enhanced by the amino groups capable of hydrogen bonding.[1] | No quantitative data available. |

Chemical Properties

| Property | Description |

| IUPAC Name | This compound |

| CAS Number | 127356-26-7 |

| SMILES | COC1=NC=C(C(=C1)N)N |

| InChI | InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) |

| Reactivity | The amino groups are nucleophilic and can undergo reactions such as acylation, alkylation, and condensation. The pyridine ring can participate in electrophilic aromatic substitution, although the electron-donating amino groups can complicate reactivity. The adjacent diamine functionality is a key feature for the synthesis of fused heterocyclic systems.[1] |

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-2 |

| ~6.5 | s | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.5-4.5 (broad) | s | 4H | -NH₂ (x2) |

Note: The chemical shifts of the amino protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~155-160 | C-6 |

| ~140-145 | C-4 |

| ~130-135 | C-2 |

| ~120-125 | C-3 |

| ~100-105 | C-5 |

| ~53-58 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching of the methoxy group |

| 1620-1580 | Medium to Strong | C=C and C=N stretching of the pyridine ring |

| 1650-1550 | Medium | N-H bending (scissoring) |

| 1250-1200 | Strong | Asymmetric C-O-C stretching of the methoxy group |

| 1050-1000 | Medium | Symmetric C-O-C stretching of the methoxy group |

Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 110 | [M - NH₂ - H]⁺ |

| 95 | [M - CH₃ - NH₂ - H]⁺ |

Experimental Protocols

The following protocols are representative methods for the synthesis, purification, and analysis of this compound, based on established chemical literature for similar compounds. Researchers should adapt these methods as necessary and perform all work in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis: Reduction of 6-Methoxy-3-nitro-4-aminopyridine

A common route to vicinal diamines is the reduction of a corresponding nitro-amino compound.

Materials:

-

6-Methoxy-3-nitro-4-aminopyridine

-

Palladium on carbon (10 wt. %)

-

Ethanol

-

Hydrazine hydrate

-

Diatomaceous earth

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methoxy-3-nitro-4-aminopyridine (1.0 eq) in ethanol (20 mL per gram of starting material).

-

To this solution, add 10% palladium on carbon (0.1 eq by weight).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add hydrazine hydrate (3.0 eq) dropwise to the refluxing mixture. Caution: This reaction is exothermic and may cause vigorous gas evolution.

-

After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated at reflux for 10-15 minutes.

-

Hot filter the solution to remove the charcoal or any insoluble impurities.

-

Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Analysis: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) can be used. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

Procedure:

-

Prepare a standard solution of the purified this compound in the mobile phase.

-

Inject the standard solution onto the HPLC system and record the retention time and peak area.

-

Prepare a solution of the sample to be analyzed and inject it into the HPLC system under the same conditions.

-

The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks detected at an appropriate wavelength (e.g., 254 nm).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a logical workflow for the synthesis of this compound and a general experimental workflow for its characterization.

Caption: A plausible synthetic route to this compound.

Caption: General workflow for the characterization of a synthesized compound.

Conclusion

This compound is a compound with considerable synthetic utility and potential for applications in drug discovery and materials science. While a complete experimental dataset for its physical and chemical properties is not yet fully available in the public domain, this guide provides a comprehensive summary of the existing knowledge and predictive data. The outlined experimental protocols offer a solid foundation for researchers to synthesize, purify, and characterize this promising molecule. Further investigation into its biological activities and reaction chemistry is warranted to fully explore its potential.

References

Discovery and history of 6-Methoxypyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridine-3,4-diamine is a substituted pyridinediamine that holds potential as a versatile building block in medicinal chemistry, materials science, and agricultural chemistry.[1] Its unique arrangement of a methoxy group and two adjacent amino groups on a pyridine ring presents opportunities for the synthesis of novel heterocyclic compounds with diverse biological and material properties.[1] Despite its commercial availability and potential applications, detailed scientific literature on its discovery, specific synthetic protocols, and comprehensive characterization remains limited, suggesting it is a relatively understudied compound.[1] This guide provides a comprehensive overview of the available information on this compound, including its properties, general synthetic strategies, and potential applications.

Introduction

This compound, with the CAS Registry Number 127356-26-7, is a heterocyclic organic compound.[2][3][4][5] The core structure features a pyridine ring substituted with a methoxy group at the 6-position and amino groups at the 3- and 4-positions. This substitution pattern makes it an interesting candidate for constructing more complex molecular architectures, particularly fused heterocyclic systems. The presence of vicinal diamines allows for the formation of five-membered rings, such as imidazoles, upon reaction with appropriate reagents.

While the specific historical discovery of this compound is not well-documented in readily available scientific literature, its emergence is likely tied to the broader exploration of substituted pyridines in various fields of chemical research.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data, primarily from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 127356-26-7 | [2][3][4][5] |

| Molecular Formula | C₆H₉N₃O | [2][3] |

| Molecular Weight | 139.16 g/mol | [4] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=NC=C(C(=C1)N)N | [1] |

| Predicted Boiling Point | 368.2 ± 37.0 °C (at 760 mmHg) | Predicted |

| Predicted Density | 1.251 ± 0.06 g/cm³ | Predicted |

| Predicted pKa | 7.34 ± 0.42 | Predicted |

Note: Predicted values are computationally derived and have not been experimentally verified in published literature.

Synthesis and Manufacturing

Detailed, step-by-step experimental protocols for the synthesis of this compound are not explicitly described in published scientific journals. However, general synthetic strategies for substituted pyridines can be inferred. The synthesis would likely involve a multi-step process.[1]

A plausible synthetic approach could start from a suitably substituted pyridine ring, followed by nitration and subsequent reduction of the nitro groups to amines. For instance, a common strategy for introducing vicinal diamines on an aromatic ring is the reduction of a corresponding ortho-nitroamino compound.

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a generalized, hypothetical multi-step synthesis for a diaminopyridine derivative, which could be adapted for this compound.

Caption: Hypothetical multi-step synthetic workflow for this compound.

Example of a Related Synthesis: 2,3-Diamino-6-methoxypyridine

While a specific protocol for the 3,4-diamino isomer is unavailable, a patented process for the synthesis of the related isomer, 2,3-diamino-6-methoxypyridine, provides insight into the potential synthetic steps. This process starts from 2,6-dichloropyridine.

Experimental Protocol for 2,3-Diamino-6-methoxypyridine Dihydrochloride (for comparison)

-

Nitration: 2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

-

Ammonolysis: The resulting 2,6-dichloro-3-nitropyridine undergoes ammonolysis to yield 2-amino-6-chloro-3-nitropyridine.

-

Methoxylation: The chloro group is substituted with a methoxy group using sodium methoxide in methanol to give 2-amino-6-methoxy-3-nitropyridine.

-

Reduction: The nitro group is reduced to an amino group using a reducing agent such as stannous chloride in concentrated hydrochloric acid to afford 2,3-diamino-6-methoxypyridine dihydrochloride.

-

Neutralization: The dihydrochloride salt is neutralized with a base like aqueous ammonia to yield the free base, 2,3-diamino-6-methoxypyridine.

This multi-step approach highlights the general strategies that could be employed for the synthesis of diaminomethoxypyridines.

Potential Applications

Research into this compound and its derivatives is still in the early stages, but its chemical structure suggests potential applications in several areas:

-

Pharmaceutical Research: The presence of multiple hydrogen bond donors and acceptors, along with the pyridine scaffold (a common motif in bioactive molecules), makes it a valuable starting material for the synthesis of potential drug candidates.[1] Derivatives of similar compounds have been investigated for antitumor, antimicrobial, and neuroprotective effects.[1]

-

Materials Science: The aromatic and functionalized nature of the molecule makes it a candidate for the development of novel polymers, catalysts, and materials with specific optical or electronic properties.[1] Its ability to form complexes with metal ions is also a key area of interest for applications in catalysis and sensor technology.[1]

-

Agricultural Chemicals: The pyridine core is found in many agrochemicals, and derivatives of this compound could be explored for applications in pest control or as plant growth regulators.[1]

Signaling Pathways and Experimental Workflows

Currently, there is no specific, well-defined signaling pathway or detailed experimental workflow in the published literature that directly involves this compound. The references to its potential biological activities, such as neuroprotection, are general and do not provide the mechanistic detail required to construct a signaling pathway diagram.

However, a generalized workflow for the screening of novel compounds derived from this compound for biological activity can be conceptualized.

References

An In-Depth Technical Guide to 6-Methoxypyridine-3,4-diamine

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide focuses on the chemical identity of 6-Methoxypyridine-3,4-diamine, a compound of interest in various research and development applications.

IUPAC Name and Synonyms

The nomenclature of a chemical compound is fundamental to its identification and study. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each compound has a unique name.

The IUPAC name for the compound with the CAS number 127356-26-7 is This compound [1][2].

In scientific literature and commercial databases, this compound is also referred to by several synonyms. These alternative names are crucial for comprehensive literature searches and procurement.

| Type | Name |

| IUPAC Name | This compound[1][2] |

| Synonym | 6-Methoxy-3,4-Pyridinediamine[1] |

| Synonym | 3,4-Pyridinediamine, 6-methoxy- (9CI)[1][3] |

| Synonym | 3,4-Diamino-6-methoxypyridine[1][3][4] |

| Synonym | 6-Methoxypyridin-3,4-Diamine[1][3] |

| Synonym | 3,4-Diamino-6-Methoxypyridine Hydrochloride[1][3] |

Logical Relationship of Nomenclature

The relationship between the IUPAC name and its synonyms is straightforward. The IUPAC name provides a standardized and universally accepted identifier. Synonyms, on the other hand, may arise from historical naming conventions, different systematic naming systems (like the Chemical Abstracts Service or CAS naming), or variations in representing the chemical structure. All the names listed in the table refer to the same chemical entity.

Caption: Relationship between the IUPAC name and its synonyms.

References

Theoretical Exploration of 6-Methoxypyridine-3,4-diamine: A Computational Guide for Drug Discovery and Materials Science

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridine-3,4-diamine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of a pyridine ring, a methoxy group, and vicinal diamines offers multiple sites for hydrogen bonding and coordination, suggesting its potential as a versatile building block. This technical guide provides a comprehensive overview of a prospective theoretical study on this compound. In the absence of direct experimental or computational studies on this specific molecule, this paper outlines a robust computational protocol based on Density Functional Theory (DFT) and presents a set of expected quantitative data derived from analyses of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers embarking on the computational investigation and rational design of novel therapeutics and functional materials based on the this compound scaffold.

Introduction

Substituted pyridines are a critical class of compounds in pharmaceutical and materials research, owing to their diverse biological activities and tunable electronic characteristics. The subject of this guide, this compound, combines the electron-withdrawing nature of the pyridine nitrogen with the electron-donating effects of a methoxy group and two amino groups. This unique electronic arrangement is anticipated to give rise to interesting molecular properties, including a specific charge distribution, reactivity, and intermolecular interaction potential.

Theoretical and computational chemistry offer powerful, cost-effective tools to elucidate the molecular properties of such compounds at the atomic level. By employing quantum chemical calculations, we can predict optimized geometries, electronic structures, and spectroscopic signatures, thereby guiding experimental efforts and accelerating the discovery process. This whitepaper details the standard theoretical methodologies applicable to the study of this compound and provides a set of illustrative data to benchmark future computational work.

Computational Methodology

The primary theoretical approach for investigating the electronic and structural properties of organic molecules like this compound is Density Functional Theory (DFT). DFT provides a good balance between computational accuracy and cost, making it a widely used method in the field.

Geometry Optimization and Vibrational Analysis

The initial step in the computational protocol involves the geometry optimization of the molecule to determine its most stable conformation (a minimum on the potential energy surface). This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p), which is well-suited for organic molecules. Following optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies).

Electronic Property Calculations

Once the optimized geometry is confirmed, single-point energy calculations are performed to derive key electronic properties. These calculations provide insights into the molecule's reactivity, stability, and potential interaction sites. The primary properties of interest include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting non-covalent interactions and reaction pathways.

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering a quantitative measure of the charge distribution and polarity of the molecule.

Predicted Quantitative Data

While no direct computational studies on this compound are currently available, the following tables present a set of expected quantitative data. These values are derived from computational studies on structurally related molecules, including methoxypyridines and aminopyridines, and serve as a plausible baseline for future investigations.

Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.34 |

| N1-C6 | 1.35 |

| C5-C6 | 1.40 |

| C4-C5 | 1.39 |

| C3-C4 | 1.41 |

| C2-C3 | 1.39 |

| C6-O1 | 1.36 |

| O1-C7 | 1.43 |

| C3-N2 | 1.40 |

| C4-N3 | 1.40 |

| **Bond Angles (°) ** | |

| C2-N1-C6 | 118.0 |

| N1-C6-C5 | 123.0 |

| C4-C5-C6 | 119.0 |

| C3-C4-C5 | 118.5 |

| C2-C3-C4 | 120.5 |

| N1-C2-C3 | 121.0 |

| N1-C6-O1 | 116.0 |

| C5-C6-O1 | 121.0 |

| C6-O1-C7 | 118.0 |

| C2-C3-N2 | 120.0 |

| C5-C4-N3 | 119.0 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| Frontier Molecular Orbitals | |

| HOMO Energy (eV) | -5.80 |

| LUMO Energy (eV) | -1.20 |

| HOMO-LUMO Gap (eV) | 4.60 |

| Global Reactivity Descriptors | |

| Ionization Potential (eV) | 5.80 |

| Electron Affinity (eV) | 1.20 |

| Electronegativity (χ) | 3.50 |

| Chemical Hardness (η) | 2.30 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.66 |

| Dipole Moment (Debye) | 3.50 |

Experimental Protocols

The following section details the standard computational protocols for conducting the theoretical studies described in this guide.

Computational Chemistry Protocol

-

Molecule Building and Initial Optimization:

-

The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

An initial geometry optimization is performed using a lower level of theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.

-

-

DFT Geometry Optimization:

-

The structure is then fully optimized using DFT.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p).

-

Solvation Model (Optional): To simulate a solution environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, specifying the solvent of interest (e.g., water, DMSO).

-

-

Vibrational Frequency Calculation:

-

A frequency calculation is performed at the same level of theory as the optimization (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

The results also provide predicted infrared (IR) and Raman spectra.

-

-

Electronic Property Analysis:

-

A single-point energy calculation is performed on the optimized geometry.

-

From this calculation, the following properties are extracted and analyzed:

-

HOMO and LUMO energies and their spatial distributions.

-

Molecular Electrostatic Potential (MEP) map.

-

Mulliken atomic charges.

-

Global reactivity descriptors are calculated from the HOMO and LUMO energies.

-

-

Visualizations

Computational Workflow

The following diagram illustrates the generalized workflow for the computational analysis of this compound's molecular properties.

Hypothetical Signaling Pathway Inhibition

Given its structural motifs, this compound could be investigated as a potential inhibitor of protein kinases, a class of enzymes often implicated in cancer signaling pathways. The diamine and pyridine nitrogen could form key hydrogen bonds within a kinase active site. The diagram below illustrates a hypothetical mechanism of action.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. While direct experimental data for this compound is scarce, the proposed computational protocol, based on well-established DFT methods, provides a clear roadmap for elucidating its structural and electronic properties. The illustrative data presented herein, derived from analogous molecular systems, offers a valuable reference point for future studies. The insights gained from such theoretical work will be instrumental in guiding the synthesis and experimental validation of new drug candidates and functional materials based on this promising molecular scaffold. The provided workflows and hypothetical pathways are intended to stimulate further research into the potential applications of this compound.

Spectroscopic Characterization of 6-Methoxypyridine-3,4-diamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Methoxypyridine-3,4-diamine, a heterocyclic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral data and the methodologies for its characterization.

Introduction

This compound (CAS No. 127356-26-7) is a substituted pyridine with a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol . The presence of a methoxy group and two adjacent amino groups on the pyridine ring imparts unique electronic and structural properties, making it a valuable building block in the synthesis of novel bioactive molecules and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Predicted Spectral Data

Due to the limited availability of publicly accessible experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and comparison with structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | H-2 (Pyridine ring) |

| ~6.5 | Singlet | 1H | H-5 (Pyridine ring) |

| ~4.5 (broad) | Singlet | 2H | -NH₂ (C4-amine) |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~3.5 (broad) | Singlet | 2H | -NH₂ (C3-amine) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-6 |

| ~145 | C-2 |

| ~135 | C-4 |

| ~125 | C-3 |

| ~105 | C-5 |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| 1620 - 1580 | Strong | N-H bending (scissoring) and C=C/C=N ring stretching |

| 1500 - 1400 | Medium to Strong | Aromatic ring stretching |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching of methoxy group |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching of methoxy group |

| 850 - 750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 139 | High | [M]⁺ (Molecular ion) |

| 124 | Medium | [M - CH₃]⁺ |

| 110 | Medium | [M - NH₂ - H]⁺ |

| 96 | Medium | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal quality.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum displays the relative abundance of different fragment ions, which can be used to deduce the molecular weight and structural features of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This technical guide serves as a foundational resource for researchers working with this compound. The provided predicted data and standardized protocols will aid in the efficient and accurate characterization of this important chemical entity.

Purity and Analytical Standards of 6-Methoxypyridine-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and analytical standards for 6-Methoxypyridine-3,4-diamine (CAS No. 127356-26-7), a key intermediate in pharmaceutical research and development. While specific, publicly available analytical data such as Certificates of Analysis for this compound are limited, this document outlines best-practice methodologies for its analysis based on established principles for similar aromatic amine compounds. This guide covers typical purity specifications, potential impurity profiles, and detailed, generalized experimental protocols for identity, purity, and assay determination using modern analytical techniques. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary framework to establish robust quality control measures for this compound.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural features, including the methoxy group and two adjacent amine functionalities, make it a versatile building block for the synthesis of novel compounds with a range of biological activities.[1] Given its role as a critical starting material, ensuring the purity and quality of this compound is paramount to the integrity and reproducibility of downstream applications, particularly in drug development where impurities can have significant safety and efficacy implications.

This guide provides a framework for the analytical characterization of this compound, drawing upon general principles of analytical chemistry and methodologies applied to structurally related aromatic amines.

Purity and Impurity Profile

Typical Purity Specifications

Based on commercially available information, this compound is typically supplied at purity levels ranging from 95% to 98%.[2] However, for pharmaceutical applications, a higher purity of ≥99.0% is often required. The acceptance criteria for purity should be established based on the specific requirements of the intended use.

| Parameter | Typical Specification | Recommended for Pharmaceutical Use |

| Appearance | Off-white to brown solid | Off-white to pale yellow solid |

| Purity (by HPLC) | ≥95.0% - 98.0% | ≥99.0% |

| Water Content | Not specified | ≤0.5% w/w |

| Residue on Ignition | Not specified | ≤0.1% w/w |

| Heavy Metals | Not specified | ≤10 ppm |

| Individual Unknown Impurity | Not specified | ≤0.10% |

| Total Impurities | Not specified | ≤0.5% |

Table 1: General Purity Specifications for this compound.

Potential Impurity Profile

Impurities in this compound can originate from the synthetic route, degradation, or storage. Understanding the synthesis process is crucial for identifying potential process-related impurities. Common synthetic routes for substituted pyridines may involve multi-step processes where starting materials, intermediates, and by-products can carry over into the final product.[1][3][4][5][6][7]

Potential Impurities May Include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomeric Impurities: Positional isomers of the diamine or methoxy group.

-

Over- or Under-methylated Species: Compounds with additional or missing methoxy groups.

-

Oxidation Products: The aromatic amine groups are susceptible to oxidation, leading to colored impurities.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

-

Inorganic Salts: By-products from reaction and work-up steps.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound. The validation of these analytical methods should be performed in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[8][9][10][11][12]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary technique for determining the purity and assay of this compound. A reversed-phase method is generally suitable for this type of polar aromatic compound.

3.1.1. General HPLC Method Development Protocol

The following protocol outlines a systematic approach to developing a stability-indicating HPLC method for this compound.

Caption: A generalized workflow for HPLC method development.

3.1.2. Recommended Starting HPLC Conditions

| Parameter | Recommended Condition |

| Column | C18 reversed-phase, 4.6 mm x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute the main peak and potential impurities, followed by a column wash and re-equilibration. A typical starting gradient could be 5-95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength maximum determined by UV spectroscopy) |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A or a mixture of Acetonitrile and Water |

Table 2: Recommended Starting HPLC Conditions for this compound Analysis.

3.1.3. Method Validation Parameters

The chosen HPLC method should be validated for the following parameters as per ICH guidelines:[8][9][10][11][12]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision:

-

Repeatability: Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

-

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Methods for Identification

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H NMR and ¹³C NMR spectra should be acquired.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~ 7.0 - 7.5 | - |

| H5 | ~ 6.0 - 6.5 | - |

| -OCH₃ | ~ 3.8 - 4.0 | ~ 55 - 60 |

| 3-NH₂ | ~ 4.5 - 5.5 (broad) | - |

| 4-NH₂ | ~ 4.5 - 5.5 (broad) | - |

| C2 | - | ~ 140 - 145 |

| C3 | - | ~ 125 - 130 |

| C4 | - | ~ 130 - 135 |

| C5 | - | ~ 100 - 105 |

| C6 | - | ~ 155 - 160 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: These are estimates and actual values may vary depending on the solvent and other experimental conditions).

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected molecular ion peak would be [M+H]⁺ at m/z 140.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amines) | 3200 - 3500 (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic, -OCH₃) | 2850 - 3000 |

| C=C, C=N Stretch (aromatic ring) | 1400 - 1600 |

| C-O Stretch (-OCH₃) | 1000 - 1300 |

| C-N Stretch (amines) | 1250 - 1350 |

Table 4: Expected IR Absorption Bands for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a new batch of this compound.

Caption: A logical workflow for the analytical testing of this compound.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding signaling pathways directly involving this compound. As a synthetic intermediate, its primary role is as a building block for more complex, biologically active molecules. The biological activity and potential signaling pathway interactions would be characteristic of the final compounds synthesized from this diamine.

Conclusion

The purity and analytical characterization of this compound are critical for its successful application in research and drug development. This technical guide provides a comprehensive framework for establishing robust analytical standards. While specific experimental data for this compound is not widely available, the principles and generalized methodologies outlined here, based on the analysis of similar aromatic amines and in accordance with ICH guidelines, offer a solid foundation for developing and validating the necessary analytical procedures to ensure the quality and consistency of this important chemical intermediate. Researchers are encouraged to use these guidelines to develop and validate their own in-house methods tailored to their specific needs and regulatory requirements.

References

- 1. Buy this compound | 127356-26-7 [smolecule.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. youtube.com [youtube.com]

- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 14. Visualizer loader [nmrdb.org]

- 15. CASPRE [caspre.ca]

The Biological Landscape of 6-Methoxypyridine-3,4-diamine: A Compound of Latent Potential

For Immediate Release

Shanghai, China – December 25, 2025 – 6-Methoxypyridine-3,4-diamine, a pyridine derivative with the molecular formula C₆H₉N₃O, presents a compelling scaffold for drug discovery and development.[1] While extensive, specific biological activity data remains nascent in publicly accessible research, its structural features—a methoxy group and vicinal diamines on a pyridine ring—suggest a spectrum of potential therapeutic applications, including roles in oncology, infectious diseases, and neuroprotection. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current understanding of this compound and the broader class of methoxypyridine diamine derivatives, while underscoring the clear need for further empirical investigation.

Overview of Potential Biological Activities

The unique arrangement of a methoxy group and two adjacent amino groups on the pyridine ring of this compound underpins its potential for diverse biological interactions. The amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets, while the methoxy group can influence the molecule's solubility and bioavailability.[1] Research on structurally similar compounds suggests several promising avenues for investigation:

-

Antitumor Activity: Derivatives of aminopyrimidines and other pyridine-containing compounds have demonstrated potent anticancer effects.[2] For instance, certain sulfonamides derived from 2,6-dimethoxypyridin-3-amine have shown inhibitory activity against tubulin polymerization, a key process in cell division, with efficacy against leukemia and solid tumors.[2] While direct evidence for this compound is lacking, its core structure is a recognized pharmacophore in oncology research.

-

Antimicrobial Properties: The presence of amino groups on the pyridine ring can enhance interactions with microbial cell membranes, potentially leading to antimicrobial effects.[1] This is a common feature among various nitrogen-containing heterocyclic compounds.

-

Neuroprotective Effects: Certain methoxypyridine derivatives have been investigated for their neuroprotective properties, indicating a potential therapeutic role in neurodegenerative diseases.[1] For example, methoxypyridine-derived compounds have been explored as gamma-secretase modulators, which are relevant in the context of Alzheimer's disease.

Quantitative Data: A Call for Investigation

A thorough review of scientific literature and chemical databases reveals a conspicuous absence of quantitative biological data for this compound. Key metrics such as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), and binding affinities for specific molecular targets have not been publicly reported. This data gap presents a significant opportunity for original research to characterize the compound's potency and selectivity across various biological assays.

Experimental Protocols: A Framework for Future Research

While specific experimental protocols for this compound are not available, established methodologies for assessing the biological activities of novel chemical entities can be readily adapted.

In Vitro Assays

A foundational step in characterizing the biological activity of this compound would involve a battery of in vitro assays.

3.1.1. Cell Viability and Cytotoxicity Assays: To assess potential antitumor activity, a panel of cancer cell lines should be treated with the compound. Standard colorimetric assays can be employed:

-

MTT Assay: This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

LDH Release Assay: This assay quantifies lactate dehydrogenase (LDH) released from damaged cells, providing a measure of cytotoxicity.

3.1.2. Antimicrobial Susceptibility Testing: The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi using standard methods:

-

Broth Microdilution Method: This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

3.1.3. Enzyme Inhibition Assays: Based on the activities of related compounds, enzymatic assays could explore the inhibitory potential of this compound against kinases, proteases, or other enzymes relevant to disease pathways.

In Vivo Models

Should in vitro studies yield promising results, subsequent in vivo evaluation in animal models would be warranted. The choice of model would depend on the observed in vitro activity. For example, if significant anti-proliferative effects are observed, a tumor xenograft model in immunocompromised mice could be employed to assess anti-cancer efficacy in a living organism.

Signaling Pathways and Mechanistic Insights: Charting the Unknown

The specific signaling pathways modulated by this compound are currently unknown. However, based on the activities of analogous compounds, several pathways are plausible targets.

For instance, if the compound exhibits antitumor properties, it may interfere with critical cancer-related signaling pathways such as the PI3K/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates a generalized workflow for investigating the impact of a novel compound on a signaling pathway.

Figure 1. A conceptual workflow for investigating the effect of this compound on a cellular signaling pathway.

To elucidate the mechanism of action, a logical progression of experiments would be necessary, as depicted in the following diagram.

Figure 2. A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, yet its biological activities remain largely unexplored. Its chemical structure suggests a high potential for therapeutic applications, particularly in oncology and infectious diseases. The lack of published quantitative data and detailed experimental studies represents a clear and compelling opportunity for the research community. Future investigations should focus on systematic screening to identify its biological targets, quantify its activity, and elucidate its mechanism of action. Such studies will be crucial in determining whether this compound can be developed into a valuable tool for biomedical research and a lead compound for novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxypyridine-3,4-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3,4-diamine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of adjacent amino groups on the pyridine ring, combined with the electronic influence of the methoxy group, makes this scaffold a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including imidazopyridines, quinoxalines, and other fused systems. These resulting structures are often explored for their potential as kinase inhibitors, anticancer agents, and other therapeutic applications. This document provides detailed protocols for the synthesis of this compound, based on established chemical transformations, to guide researchers in its preparation.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a multi-step sequence involving the introduction of nitrogen functionalities onto a substituted pyridine core, followed by the reduction of a nitro group to form the vicinal diamine. A common and effective strategy begins with a readily available methoxypyridine derivative, which undergoes nitration and subsequent amination to install the necessary precursors for the final diamine product.

The logical workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-methoxy-3-nitropyridine (Intermediate 1)

This protocol is adapted from analogous nitration reactions of substituted pyridines.

Reaction Scheme:

Materials:

-

2-Chloro-6-methoxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add 2-chloro-6-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition of nitric acid, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-chloro-6-methoxy-3-nitropyridine.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 10.0 g |

| Product Yield | 11.5 g (85%) |

| Purity (HPLC) | >98% |

Step 2: Synthesis of 4-Amino-6-methoxy-3-nitropyridine (Intermediate 2)

This protocol is based on nucleophilic aromatic substitution of the chloro group by an amino group.

Reaction Scheme:

Materials:

-

4-Chloro-6-methoxy-3-nitropyridine

-

Aqueous Ammonia (NH₃, 28-30%)

-

Ethanol

-

Sealed pressure vessel or autoclave

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

In a pressure vessel, dissolve 4-chloro-6-methoxy-3-nitropyridine in ethanol.

-

Add an excess of concentrated aqueous ammonia to the solution.

-

Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

-

Maintain the temperature and stirring for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the vessel to room temperature.

-

Vent any excess pressure carefully in a fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

-

The resulting solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-amino-6-methoxy-3-nitropyridine.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 10.0 g |

| Product Yield | 8.5 g (92%) |

| Purity (HPLC) | >99% |

Step 3: Synthesis of this compound (Final Product)

This protocol utilizes a catalytic hydrogenation for the reduction of the nitro group. An alternative reduction using stannous chloride is also presented.

Reaction Scheme:

Materials:

-

4-Amino-6-methoxy-3-nitropyridine

-

Palladium on Carbon (Pd/C, 10 wt%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite®

Procedure:

-

To a solution of 4-amino-6-methoxy-3-nitropyridine in methanol or ethanol in a hydrogenation vessel, add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound.

This method is adapted from the procedure for a similar isomer.[1]

Materials:

-

4-Amino-6-methoxy-3-nitropyridine

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution, 10 M

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend 4-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid and cool the mixture in an ice bath.

-

Add stannous chloride dihydrate portion-wise, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of 10 M sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization if necessary.

Quantitative Data (Illustrative for Catalytic Hydrogenation):

| Parameter | Value |

| Starting Material | 5.0 g |

| Product Yield | 4.1 g (95%) |

| Purity (HPLC) | >99% |

Signaling Pathway and Derivative Synthesis

The synthesized this compound is a key intermediate for the synthesis of various heterocyclic compounds with potential biological activity. For example, it can be condensed with α-dicarbonyl compounds to form substituted pteridines or with carboxylic acids or their derivatives to form imidazopyridines.

Caption: Synthesis of derivatives from this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for further elaboration into a diverse range of complex molecules for applications in drug discovery and materials science. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the final product.

References

6-Methoxypyridine-3,4-diamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

6-Methoxypyridine-3,4-diamine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of bicyclic heteroaromatic systems such as imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines. These resulting compounds are of significant interest due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets, including protein kinases and microbial enzymes. This document provides an overview of its applications, quantitative biological data for selected derivatives, detailed experimental protocols, and visualizations of relevant biological pathways.

Applications in Drug Discovery

Derivatives of this compound have shown potential in several therapeutic areas:

-

Oncology: As precursors to kinase inhibitors, these compounds are instrumental in the development of targeted cancer therapies. The imidazo[4,5-b]pyridine core is a key pharmacophore in inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2]

-

Neurodegenerative Diseases: Certain pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of kinases like GSK-3, which are implicated in the pathology of Alzheimer's disease.[3]

-

Antimicrobial Agents: The imidazo[4,5-b]pyridine scaffold has been explored for the development of new antibacterial and antifungal agents.[4][5][6]

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds derived from diamino-pyridine scaffolds, including those structurally related to this compound.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 1 | DYRK1A | 11 | [3] |

| 1 | CDK5 | 0.41 | [3] |

| 1 | GSK-3 | 1.5 | [3] |

| 8h | DYRK1B | 0.003 | [7] |

| C03 | TRKA | 0.056 | [8] |

Compound 1 is 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Compound 8h is 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine. Compound C03 is a pyrazolo[3,4-b]pyridine derivative.

Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 2g | Escherichia coli | 4-8 | [9] |

| 2h | Pseudomonas aeruginosa | 4-8 | [9] |

| 4a | Staphylococcus aureus | 4-8 | [9] |

| 4b | Methicillin-resistant S. aureus | 4-8 | [9] |

Compounds 2g, 2h, 4a, and 4b are N-substituted 2-phenyl-imidazo[4,5-c]pyridine and 2-phenyl-imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines starting from this compound.

Protocol 1: Synthesis of 7-Methoxy-2-substituted-imidazo[4,5-b]pyridines via Cyclocondensation

This protocol describes the synthesis of imidazo[4,5-b]pyridines through the cyclocondensation of this compound with an aldehyde.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and the substituted aldehyde (1 mmol) in a mixture of ethanol and DMSO.

-

Addition of Reagent: Add sodium metabisulfite (1.1 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the desired 7-methoxy-2-substituted-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 6-Methoxy-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted for the synthesis of pyrazolo[3,4-b]pyridines from this compound.

Materials:

-

This compound

-

Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1 mmol) in glacial acetic acid.

-

Addition of Reagent: Add the 1,3-dicarbonyl compound (1.1 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.